N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Description
N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Study
Compounds similar to N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have been synthesized for their potential antibacterial activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Structural Analysis for Metabolic Stability
Compounds with a similar structure have been evaluated for improving metabolic stability. N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the query, has been studied for its potential to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) (Stec et al., 2011).
Synthesis and Antimicrobial Activity
Similar compounds have been synthesized and evaluated for antimicrobial activity. For example, N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives showed activity against various microbial strains (Anuse et al., 2019).
Src Kinase Inhibitory and Anticancer Activities
Compounds structurally related to this compound have been synthesized and evaluated for their potential in inhibiting Src kinase, which is significant for anticancer activities (Fallah-Tafti et al., 2011).
Antimicrobial Nano-Materials
Derivatives like N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have been investigated for their antimicrobial activities and cytotoxic properties, indicating potential use in nano-materials with antimicrobial properties (Mokhtari & Pourabdollah, 2013).
Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibitor
Similar compounds have been identified as inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
DNA/BSA Binding Studies
Derivatives of this compound have been synthesized and studied for their binding interactions with DNA and BSA (bovine serum albumin), indicating potential applications in biochemical studies (Raj, 2020).
Properties
IUPAC Name |
N-benzyl-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-19-8-4-7-18(13-19)21-25-22(29-26-21)17-9-11-27(12-10-17)15-20(28)24-14-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIBOMXKMGLJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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